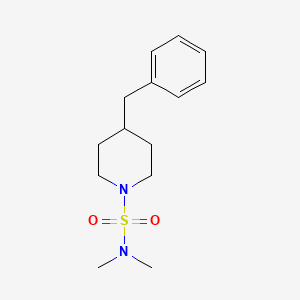

![molecular formula C18H29N5O B5536535 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to the one , typically involves condensation reactions. For instance, a number of pyrimidine derivatives have been synthesized by condensing isothiocyanato compounds with amines under different reaction conditions, showcasing the versatility and complexity of pyrimidine chemistry (Sondhi et al., 2007). These syntheses emphasize the importance of precise control over reaction conditions to achieve desired structural features.

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties : A series of 4-piperazinopyrimidines, including the compound , have been synthesized. These compounds display diverse pharmacological properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975).

Antibacterial Agents : Research into pyrido(2,3-d)pyrimidine derivatives, closely related to the compound, reveals significant antibacterial activity. These compounds are notably effective against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Antiproliferative Activity : Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally similar to the compound, have shown notable antiproliferative effects against various human cancer cell lines. This indicates potential applications in cancer treatment (Mallesha et al., 2012).

Corrosion Inhibition : Piperidine derivatives, including compounds structurally similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have been investigated for their corrosion inhibition properties on iron, demonstrating effectiveness in this area (Kaya et al., 2016).

Analgesic and Anti-Inflammatory Activities : Pyrimidine derivatives, including compounds related to the molecule , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives show significant efficacy in these areas (Sondhi et al., 2007).

Platelet Aggregation Inhibition : Studies on piperazinyl-glutamate-pyrimidines reveal their role as potent P2Y12 antagonists, which are crucial in inhibiting platelet aggregation. These findings are significant for cardiovascular health applications (Parlow et al., 2009).

Metabolism and Pharmacokinetics : Research into the metabolism, excretion, and pharmacokinetics of compounds structurally similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, particularly in the context of antineoplastic tyrosine kinase inhibitors, provides insights into their metabolic pathways and potential therapeutic applications (Gong et al., 2010).

Propriétés

IUPAC Name |

3-methyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O/c1-15(2)14-17(24)22-12-10-21(11-13-22)16-6-7-19-18(20-16)23-8-4-3-5-9-23/h6-7,15H,3-5,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWGHUBJLRQMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

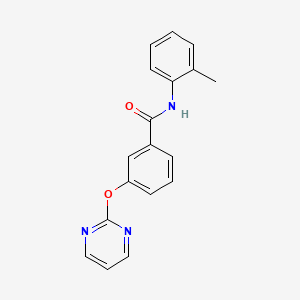

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

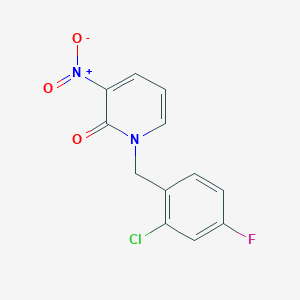

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

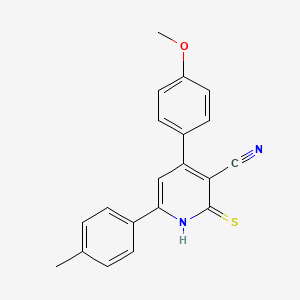

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)